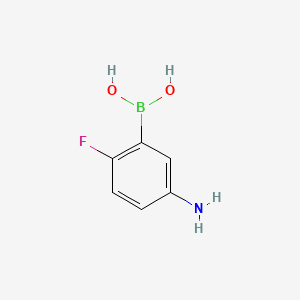

5-Amino-2-fluorophenylboronic acid

説明

5-Amino-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 g/mol . This compound is characterized by the presence of an amino group at the fifth position and a fluorine atom at the second position on the phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluorophenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoroaniline.

Borylation: The 2-fluoroaniline undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

5-Amino-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium acetate and sodium hydroxide are commonly used bases.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

科学的研究の応用

Organic Synthesis

5-Amino-2-fluorophenylboronic acid is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, a key method for forming carbon–carbon bonds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

- Case Study : In a study by Cao et al., assemblies of silver nanoparticles modified with this compound were synthesized for colorimetric sensing of glucose, demonstrating the compound's utility in sensor technology .

Biochemical Applications

The compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been shown to interact with serine proteases, forming covalent bonds that inhibit their activity.

- Mechanism of Action : The compound binds to the active site of serine residues in enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This property is leveraged in drug development where selective inhibition is crucial.

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Case Study : Research demonstrated that boronation of RNase A (a cytotoxic agent) significantly improved its uptake into cells by binding to surface glycans, leading to increased cytotoxicity against target cells . This approach showcases the potential for targeted drug delivery using boronic acids.

Material Science

The compound is also employed in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the development of materials with specific properties tailored for industrial applications.

Sensing Technologies

This compound-modified nanoparticles have been used in the development of capacitive sensors for detecting saccharides. These sensors exploit the specific interactions between boronic acids and diols present in sugars, enabling sensitive detection methods .

作用機序

The mechanism of action of 5-Amino-2-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.

類似化合物との比較

Similar Compounds

2-Fluorophenylboronic Acid: Lacks the amino group at the fifth position, making it less versatile in certain synthetic applications.

5-Amino-2-fluorophenylboronic Acid Hydrochloride: A hydrochloride salt form that may have different solubility and stability properties.

Phenylboronic Acid: Lacks both the amino and fluorine substituents, making it less specific in certain reactions.

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which enhances its reactivity and specificity in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .

生物活性

5-Amino-2-fluorophenylboronic acid (AFBA) is a boronic acid derivative notable for its diverse biological activities, particularly in biochemical applications and drug development. This compound has gained attention due to its ability to interact with various biomolecules, including enzymes and proteins, making it a valuable tool in medicinal chemistry and proteomics.

- Molecular Formula : C₆H₇BFNO₂

- Molecular Weight : Approximately 154.93 g/mol

- Functional Groups : Contains both an amino group and a boronic acid group, which facilitate various chemical reactions.

Target Interactions

AFBA primarily functions as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction, where it plays a crucial role in forming carbon–carbon bonds. Its biological activity is largely attributed to its interactions with specific enzymes, particularly serine proteases, where it acts as an inhibitor by covalently bonding to the active site serine residue.

Inhibition of Enzymatic Activity

The compound's ability to inhibit serine proteases exemplifies its mechanism of action. By forming a stable covalent bond with the enzyme, AFBA prevents substrate access, effectively halting the enzymatic reaction. This inhibition can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Biochemical Pathways

AFBA is involved in various metabolic pathways through its interactions with enzymes that regulate these processes. For instance, it can inhibit enzymes involved in amino acid metabolism, affecting metabolite levels and metabolic flux. Additionally, AFBA's interactions extend to transcription factors, modulating gene expression and influencing cellular signaling pathways.

Cellular Effects

Research indicates that AFBA can modulate cell function by altering signaling pathways and gene expression profiles. Its inhibitory effects on kinases can lead to downstream changes in cellular processes such as differentiation and metabolism. Furthermore, AFBA has been shown to affect cell viability and proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent.

Applications in Drug Development

Given its unique structure and reactivity, AFBA is being explored for various applications in medicinal chemistry:

- Enzyme Inhibitors : Its ability to form reversible covalent bonds makes it a candidate for developing enzyme inhibitors that could target specific diseases.

- Anticancer Agents : Studies have indicated that AFBA may exhibit cytotoxic effects on cancer cells, warranting further investigation into its therapeutic potential.

- Biochemical Probes : The compound's interactions with biomolecules make it a valuable biochemical probe for studying enzyme mechanisms and cellular processes.

Case Studies

Several studies have investigated the biological activity of AFBA:

- Inhibition of Serine Proteases : A study demonstrated that AFBA effectively inhibits serine proteases by covalently modifying the active site serine residue, leading to reduced enzymatic activity and altered cellular outcomes.

- Cancer Cell Viability : Research involving various cancer cell lines showed that AFBA could induce apoptosis through its effects on specific signaling pathways, highlighting its potential as an anticancer therapeutic agent.

- Biosensing Applications : AFBA has also been utilized in modifying silver nanoparticles for colorimetric analysis, indicating its utility beyond traditional biochemical applications into biosensing technologies.

特性

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMVORRMKESPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405526 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-74-6 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。